molecular formula C6H8FN3O B13176560 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13176560
M. Wt: 157.15 g/mol
InChI Key: XJHSQDQTHIPNGJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group attached to the pyrazole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 1H-pyrazole-4-carboxamide with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis processes can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine can produce a corresponding amine derivative .

Scientific Research Applications

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluoroethyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)-1H-pyrazole: Lacks the carboxamide group but shares the fluoroethyl-pyrazole structure.

    1-(2-Fluoroethyl)-1H-1,2,3-triazole: Contains a triazole ring instead of a pyrazole ring.

    1-(2-Fluoroethyl)-1H-1,2,4-triazole: Another triazole variant with different ring structure.

Uniqueness

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the fluoroethyl and carboxamide groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C6H8FN3O

Molecular Weight

157.15 g/mol

IUPAC Name

1-(2-fluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C6H8FN3O/c7-1-2-10-4-5(3-9-10)6(8)11/h3-4H,1-2H2,(H2,8,11)

InChI Key

XJHSQDQTHIPNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCF)C(=O)N

Origin of Product

United States

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